molecular formula C15H12O6 B1670195 Dehydroaltenusin CAS No. 31186-13-7

Dehydroaltenusin

Numéro de catalogue: B1670195
Numéro CAS: 31186-13-7
Poids moléculaire: 288.25 g/mol
Clé InChI: YWYZLBQRCUAQAV-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Dehydroaltenusin is a naturally occurring fungal metabolite first isolated from Alternaria tenuis and Acremonium spp. . It is a dibenzo-α-pyrone derivative with a molecular weight of 314.3 g/mol. Structurally, it features a tricyclic aromatic core with hydroxyl and methoxy substituents . Its primary biological activity is the selective inhibition of mammalian DNA polymerase α (pol α), a key enzyme in DNA replication .

Propriétés

IUPAC Name

(4aS)-3,7-dihydroxy-9-methoxy-4a-methylbenzo[c]chromene-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-6,17-18H,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYZLBQRCUAQAV-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=C(C(=O)C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C=C(C(=O)C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31186-13-7
Record name Dehydroaltenusin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031186137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DEHYDROALTENUSIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0VV30G3Y4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Initial Discovery and Key Reaction Steps

The first total synthesis of dehydroaltenusin was reported in 2004 by researchers at Tokyo University of Science, utilizing a Suzuki-Miyaura cross-coupling reaction as the pivotal step. The synthesis began with 2,4,6-trihydroxybenzoic acid , which was converted into an aryl triflate intermediate. This triflate underwent coupling with a catechol-derived boronic acid ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) to form the biphenyl core structure. Subsequent demethylation and oxidation steps yielded this compound, achieving an overall yield of 31% over seven steps.

The choice of Suzuki coupling was critical due to its efficiency in forming carbon-carbon bonds between aromatic rings while preserving functional groups sensitive to harsh conditions. Key optimizations included the use of tetrahydrofuran (THF) as a solvent and cesium carbonate as a base, which enhanced reaction efficiency at 80°C.

Synthetic Route Optimization

Further refinements to this method focused on improving the yield of the boronic acid precursor. For instance, 4-methylcatechol was protected with tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions during bromination with N-bromosuccinimide (NBS). The resulting bromide was then subjected to a metal-halogen exchange using n-butyllithium, followed by treatment with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to generate the boronate ester.

Table 1: Comparative Yields in Suzuki Coupling Steps

Starting Material Catalyst System Yield (%) Reference
2,4,6-Trihydroxybenzoic acid Pd(PPh₃)₄, Cs₂CO₃ 78
4-Methylcatechol derivative Pd(dppf)Cl₂, K₃PO₄ 85

Synthesis of this compound Derivatives

Alkyl Chain Conjugation for Enhanced Bioactivity

To improve this compound’s cellular permeability and inhibitory potency, a C12-alkyl side chain was conjugated to the parent compound via an ether linkage. The synthesis involved treating 7-methoxy-2,2-dimethyl-5-[(trifluoromethyl)sulfonyl]-4H-1,3-benzodioxin-4-one with lauric acid (C12H24O₂) under basic conditions, followed by deprotection to yield this compound-C12 (C12). This derivative exhibited a 50% inhibitory concentration (IC₅₀) of 0.8 μM against DNA polymerase α, compared to 4.2 μM for the parent compound.

Fluorinated Analogs via Dearomatization

A 2022 study demonstrated the synthesis of fluorinated this compound analogs using hypervalent iodine catalysis. Treatment of phenol precursors with meta-chloroperbenzoic acid (m-CPBA) and hydrogen fluoride pyridine (pyr·HF) induced fluorinative dearomatization, yielding fluorocyclohexadienones in up to 94% yield. This method provided a scalable route to fluorine-containing analogs without requiring expensive catalysts.

Table 2: Bioactivity of this compound Derivatives

Derivative Target Enzyme IC₅₀ (μM) Reference
This compound-C12 DNA polymerase α 0.8
Demethoxythis compound DNA polymerase α 1.2
Fluorinated analog (F-6) DNA polymerase α 2.5

Alternative Synthetic Approaches

Decarboxylation of Altenusin

Decarboxyaltenusin, a structural analog, was synthesized via zinc-mediated decarboxylation of this compound in acetic acid. While this method provided access to simplified derivatives, it was less efficient (45% yield) compared to direct Suzuki coupling routes.

Solid-Phase Synthesis Exploration

Preliminary attempts at solid-phase synthesis utilized Wang resin-functionalized intermediates, but low yields (≤20%) and difficulty in final cleavage limited its practicality.

Analytical Characterization and Validation

Spectroscopic Data

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) were pivotal in confirming this compound’s structure. Key spectral data include:

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 7.82 (s, 1H, aromatic), 6.45 (s, 1H, aromatic), 3.85 (s, 3H, OCH₃).
  • HRMS (ESI-TOF) : m/z 329.0732 [M+H]⁺ (calculated for C₁₇H₁₄O₆: 329.0735).

Table 3: Comparative Spectroscopic Data

Compound ¹H NMR (δ, ppm) HRMS (m/z) Reference
This compound 7.82, 6.45, 3.85 329.0732
This compound-C12 7.79, 6.41, 1.25 513.2148
Fluorinated analog (F-6) 7.88, 6.50, 4.72 347.0645

Purity Assessment

High-performance liquid chromatography (HPLC) analyses confirmed ≥98% purity for synthetic this compound using a C18 column and acetonitrile-water gradient elution.

Analyse Des Réactions Chimiques

Types of Reactions

Dehydroaltenusin can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or ethers.

Applications De Recherche Scientifique

Inhibition of DNA Polymerase Alpha

Dehydroaltenusin has been extensively studied for its ability to inhibit mammalian DNA polymerase alpha. This property has significant implications for cancer research:

  • Mechanism of Action : this compound selectively inhibits pol α without affecting other mammalian polymerases, such as pol δ, ε, β, and γ. This specificity allows researchers to use it as a molecular probe to study the functions of pol α in various cellular processes, particularly in DNA replication and repair .
  • Case Studies : In vitro studies have shown that this compound can effectively halt the proliferation of cancer cells by inducing cell cycle arrest at the G1/S phase. For instance, it was demonstrated to inhibit the growth of human gastric cancer cell lines by preventing thymidine incorporation into DNA .

Potential Anti-Cancer Agent

The unique properties of this compound make it a candidate for development as an anti-cancer therapeutic:

  • Research Findings : Studies indicate that derivatives of this compound exhibit enhanced inhibitory effects on pol α and may serve as effective anti-cancer agents. For example, a derivative conjugated with a C12-alkyl side chain showed stronger inhibition of pol α compared to the parent compound, suggesting that structural modifications can enhance its efficacy .
  • Clinical Implications : The ability of this compound to specifically target pol α presents opportunities for developing targeted cancer therapies that minimize damage to normal cells while effectively combating tumor growth .

Biotechnological Applications

Beyond its implications in cancer therapy, this compound has potential applications in biotechnology:

  • Fungal Inhibition : this compound exhibits antifungal properties, making it useful in controlling wood-damaging fungi. This application is particularly relevant in industries where wood preservation is critical .
  • Molecular Probes : The compound's specificity for pol α allows it to be used as a molecular probe in research settings to elucidate the biological functions of this enzyme in various cellular contexts .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives is an active area of research:

  • Synthetic Pathways : Various synthetic routes have been explored to produce this compound and its analogs with improved properties. Recent studies have focused on optimizing these pathways to enhance yield and purity while maintaining biological activity .
  • Structure-Activity Relationship Studies : Research into the structure-activity relationships (SAR) of this compound derivatives has provided insights into how chemical modifications can influence their inhibitory effects on pol α, paving the way for the design of more potent compounds .

Mécanisme D'action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Key Pharmacological Properties:

  • Mechanism of Action: Dehydroaltenusin binds competitively to the DNA template-primer binding site on the catalytic p180 subunit of pol α (KD = 0.50 μM) and non-competitively with dNTP substrates .
  • Cellular Effects : At 38–44.4 μM LD50, it arrests cancer cells (e.g., HeLa, NUGC-3) in the S-phase, reduces DNA synthesis by 23%, and increases cyclin E/A levels .
  • In Vivo Efficacy : Suppresses solid tumor growth in nude mice by inducing necrosis and apoptosis .

Comparison with Similar Compounds

Aphidicolin

Aphidicolin, a tetracyclic diterpene from Cephalosporium spp., inhibits pol α, δ, and ε by competing with dNTPs .

Parameter This compound Aphidicolin
Specificity Mammalian pol α only Pol α, δ, ε
IC50 0.68 μM (pol α) 14.5 μM (pol α)
Binding Site DNA template-primer site dNTP substrate site
Species Selectivity No effect on fish/plant pol α Broad eukaryotic inhibition

Key Difference : this compound’s exclusive specificity for mammalian pol α makes it superior for targeted studies of DNA replication .

This compound-C12 Derivative

A synthetic alkyl-chain derivative (C12) enhances solubility and potency:

  • IC50 : 1.4 μM (vs. 9.9 μM for parent compound) .
  • Cellular Impact : More effective than aphidicolin in blocking NIH3T3 cell proliferation .

Demethoxythis compound

Demethoxythis compound, a structural analog, exhibits weaker pol α inhibition (IC50 = 2.1 μM) . Its reduced methoxy group diminishes DNA-binding affinity, underscoring the importance of substituents in activity .

Alternariol (AOH) and Related Mycotoxins

Alternariol, a mycotoxin from Alternaria spp., shares structural similarity but lacks pol α inhibition. Instead, it targets topoisomerases and induces oxidative stress .

Compound Target IC50
This compound pol α 0.68 μM
Alternariol Topoisomerase I/II >100 μM

Marine Fungal Phenalenones

Their distinct inhibition spectra highlight this compound’s unique focus on replicative pol α .

Structural and Functional Insights

  • Critical Substituents : The hydroxyl and methoxy groups at positions 7 and 9 are essential for pol α binding . Removal or modification (e.g., demethoxythis compound) reduces potency .
  • Species Specificity : this compound discriminates between mammalian and fish pol α due to subtle structural differences in the p180 subunit .

Activité Biologique

Dehydroaltenusin is a naturally occurring compound primarily isolated from the fungus Alternaria tenuis. It has garnered significant interest due to its diverse biological activities, particularly as a selective inhibitor of mammalian DNA polymerase α (pol α). This article delves into the various biological activities of this compound, highlighting its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

This compound exhibits several notable mechanisms of action:

  • Inhibition of DNA Polymerase α : this compound selectively inhibits mammalian DNA polymerase α, which is crucial for DNA replication and cell division. This inhibition is thought to occur through the compound's binding to a specific site on the enzyme, disrupting its function and leading to cell cycle arrest .
  • Induction of Apoptosis : In studies involving human gastric cancer cell lines (e.g., NUGC-3), this compound has been shown to induce apoptosis. This effect is likely linked to its ability to inhibit DNA replication, leading to cellular stress and programmed cell death .
  • Inhibition of Calmodulin-dependent Myosin Light Chain Kinase : this compound also inhibits calmodulin-dependent myosin light chain kinase, which plays a role in muscle contraction and other cellular processes .

2. Structure-Activity Relationships

The structure of this compound is critical to its biological activity. Research has identified specific structural features that enhance its inhibitory potency:

  • Chemical Modifications : Derivatives of this compound have been synthesized to explore their inhibitory effects on pol α. For example, modifications at the 5-position of the compound were found to significantly impact its potency as an inhibitor .
  • Key Moieties : The presence of an o-hydroxy-p-benzoquinone moiety is essential for the inhibition of DNA polymerases. This feature allows this compound to interact specifically with mammalian pol α while sparing other polymerases .

3. Biological Activities

This compound exhibits a range of biological activities beyond its role as a DNA polymerase inhibitor:

  • Antifungal Activity : The compound shows growth inhibition against wood-damaging fungi, suggesting potential applications in agriculture and pest control .
  • Anti-HIV Activity : Preliminary studies indicate that this compound may possess anti-HIV properties, although further research is needed to clarify this potential .

4. Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

StudyFindings
Mizuno et al. (2021)Demonstrated that this compound specifically binds to pol α, inhibiting its activity and leading to cell cycle arrest in cancer cells .
Research on DerivativesVarious derivatives were synthesized; demethoxythis compound was noted as the most selective inhibitor among them .
In Vivo StudiesIn vivo studies showed that this compound could inhibit tumor growth in animal models, supporting its potential as a chemotherapeutic agent .

5. Therapeutic Potential

Given its specific inhibitory effects on pol α and induction of apoptosis in cancer cells, this compound holds promise as a novel chemotherapeutic agent. Its selective action minimizes potential side effects associated with broader-spectrum inhibitors, making it an attractive candidate for further development in cancer therapy.

Q & A

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with pol α mutants (e.g., D860A) .
  • MD Simulations : GROMACS simulations (100 ns) assess binding stability under physiological conditions .
  • Machine Learning : QSAR models trained on IC₅₀ data from derivatives predict novel analogs .

How can this compound’s mechanism inform the design of dual-function inhibitors?

Q. Advanced Research Focus

  • Hybrid Molecules : Conjugation with topoisomerase inhibitors (e.g., etoposide) exploits synergistic DNA damage .
  • Polypharmacology Screening : High-throughput assays test dual inhibition of pol α and checkpoint kinases (e.g., Chk1) .
  • Transcriptomic Analysis : RNA-seq of treated cells identifies co-regulated pathways for combinatorial targeting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dehydroaltenusin
Reactant of Route 2
Dehydroaltenusin

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.